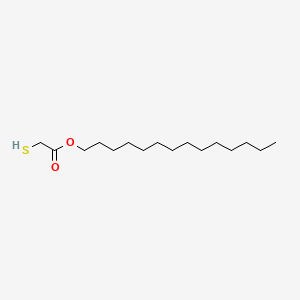

Tetradecyl mercaptoacetate

Description

Structure

3D Structure

Properties

CAS No. |

57414-16-1 |

|---|---|

Molecular Formula |

C16H32O2S |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

tetradecyl 2-sulfanylacetate |

InChI |

InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19/h19H,2-15H2,1H3 |

InChI Key |

LXDHBOICPCPCKD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CS |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Tetradecyl Mercaptoacetate

Esterification Reactions for Tetradecyl Mercaptoacetate (B1236969) Synthesis

Esterification is a cornerstone reaction in organic chemistry, and its application to the synthesis of Tetradecyl mercaptoacetate involves specific conditions and catalysts to achieve high yields and purity.

The conventional synthesis of this compound involves the direct reaction of mercaptoacetic acid and tetradecyl alcohol (1-tetradecanol). google.comgoogle.com To drive the reaction towards the product side, the equilibrium must be shifted, which is typically accomplished by removing the water formed during the reaction.

A common laboratory and industrial method involves heating a mixture of mercaptoacetic acid and tetradecyl alcohol, often in the presence of an acid catalyst. The reaction is frequently conducted under a vacuum to facilitate the removal of water and lower the required reaction temperature, which helps to minimize side reactions and degradation of the reactants or product. google.com For instance, one patented process describes reacting mercaptoacetic acid (95.5% purity) with tetradecyl alcohol under a vacuum of 29.3 inches of mercury. The reaction is maintained at a temperature between 77-96°C for approximately 2 hours. google.com

Optimization of this conventional route focuses on several key parameters:

Reactant Ratio: Using an excess of one reactant, typically the alcohol, can help drive the reaction to completion.

Temperature and Pressure: Careful control of temperature and vacuum level is crucial to balance reaction rate with the prevention of unwanted side reactions.

Water Removal: Azeotropic distillation is another effective technique for removing water from the reaction mixture, often employing a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water. google.com

Purification: After the reaction, the crude product mixture is typically neutralized and purified. A common workup involves washing with an aqueous solution, such as aqueous ammonia, to remove the acid catalyst and any unreacted mercaptoacetic acid, followed by phase separation to isolate the ester product. google.com

Table 1: Example of Conventional Synthesis Parameters for this compound

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | Mercaptoacetic acid, Tetradecyl alcohol | google.com |

| Catalyst | Unspecified acid catalyst | google.com |

| Temperature | 77-96°C | google.com |

| Pressure | 29.3 inches of Hg (vacuum) | google.com |

| Reaction Time | 2 hours | google.com |

Catalysts are essential for achieving practical reaction rates in esterification. While strong mineral acids like sulfuric acid or hydrochloric acid can be used, they pose challenges in terms of corrosivity (B1173158) and separation from the product mixture. researchgate.net Therefore, a variety of other catalytic systems have been investigated for mercaptoacetate esterification.

Homogeneous Catalysis:

Sulfonic Acids: p-Toluenesulfonic acid (p-TSA) is a widely used strong organic acid catalyst that is solid and easier to handle than mineral acids. It is effective in promoting the esterification of mercaptoacetic acid with alcohols. gychbjb.com

Heterogeneous Catalysis: Heterogeneous catalysts are advantageous because they can be easily separated from the reaction mixture by simple filtration, which simplifies product purification and allows for catalyst recycling.

Acidic Ion-Exchange Resins: These are solid polymer-based catalysts containing sulfonic acid groups. They serve as effective and reusable catalysts for the esterification of thioglycolic acid. google.comresearchgate.net For example, a resin like Wofatit P has been shown to significantly increase ester yields in the esterification of a caffeine-8-thioglycolic acid derivative. researchgate.net

Supported Acid Catalysts: This approach involves immobilizing an acid catalyst onto a solid support. For the synthesis of a similar ester, isooctyl mercaptoacetate, p-toluenesulfonic acid supported on granular activated carbon was used effectively. This method resulted in a high yield (95.59%) under optimized conditions, demonstrating the viability of supported systems. gychbjb.com

Table 2: Catalytic Systems for Mercaptoacetate Esterification

| Catalyst Type | Specific Example | Advantages | Source |

|---|---|---|---|

| Homogeneous | p-Toluenesulfonic acid (p-TSA) | Effective, strong organic acid | gychbjb.com |

| Heterogeneous | Acidic Ion-Exchange Resin (e.g., Wofatit P) | Easy separation, reusable, non-corrosive | google.comresearchgate.net |

| Heterogeneous | p-TSA on Activated Carbon | Easy separation, high yield | gychbjb.com |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of this compound.

Biocatalysis: Enzymes, particularly lipases, are highly efficient catalysts for esterification under mild conditions (lower temperature and neutral pH). This approach avoids the use of corrosive acid catalysts and can lead to higher selectivity, minimizing byproducts. The use of biocatalysis is a well-established green technique in the synthesis of esters. mdpi.com

Solvent-Free Synthesis: Performing the reaction without a solvent (a "neat" reaction) reduces waste and eliminates the environmental impact and cost associated with solvent use and disposal. A solid-state reaction between solid chloroacetic acid and solid hydrosulfide (B80085) for the precursor synthesis has been reported, highlighting a move towards solvent reduction. google.com Mechanochemical grinding is another solvent-free technique that can be applied. mdpi.com

Use of Heterogeneous Catalysts: As mentioned previously, solid acid catalysts are a cornerstone of green chemistry. Their ease of separation and potential for reuse minimizes waste and simplifies the purification process compared to homogeneous catalysts. google.comgychbjb.comnih.gov

Alternative Energy Sources: Microwave heating and ultrasound-assisted synthesis are methods that can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Table 3: Green Chemistry Approaches for Mercaptoacetate Esterification

| Green Approach | Description | Potential Benefits | Source |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., lipases) as catalysts. | Mild conditions, high selectivity, no corrosive acids. | mdpi.com |

| Solvent-Free Conditions | Reacting neat reactants without a solvent. | Reduces waste, lowers environmental impact. | mdpi.comgoogle.com |

| Heterogeneous Catalysis | Employing solid, reusable acid catalysts. | Easy separation, catalyst recycling, less waste. | google.comgychbjb.com |

Precursor Chemistry: Mercaptoacetic Acid Synthesis and Derivatization

The properties and synthesis of this compound are fundamentally linked to its precursor, mercaptoacetic acid (also known as thioglycolic acid).

Mercaptoacetic acid is a high-volume industrial chemical with several established synthetic routes.

Reaction of Chloroacetate (B1199739) with Hydrosulfide: The most common industrial method involves the reaction of a chloroacetate salt (like sodium or potassium chloroacetate) with an alkali metal hydrosulfide (e.g., sodium hydrosulfide) in an aqueous solution. wikipedia.org This is a nucleophilic substitution reaction where the hydrosulfide ion displaces the chloride ion. Variations of this process exist, such as reacting monochloroacetic acid with hydrogen sulfide (B99878) under pressure in the presence of tertiary amines. google.com A process has also been developed where chloroacetic acid solution is added to sodium bisulfide solution while introducing hydrogen sulfide gas to suppress side reactions. google.com

Bunte Salt Route: An alternative preparation proceeds via the formation of a Bunte salt. This involves the reaction of sodium thiosulfate (B1220275) with chloroacetic acid, followed by hydrolysis of the resulting Bunte salt to yield mercaptoacetic acid. wikipedia.org

Solid-State Synthesis: A greener approach involves the reaction of solid chloroacetic acid with solid sodium hydrosulfide in a grinder at ambient temperature and pressure. This method avoids the use of solvents and reportedly gives high yields. google.com

Other Methods: A less common route involves the reaction of alpha-sodio-sodium acetate (B1210297) with sulfur in a solvent like toluene (B28343), followed by hydrolysis. google.com

Table 4: Synthetic Routes to Mercaptoacetic Acid

| Method | Reactants | Key Features | Source |

|---|---|---|---|

| Hydrosulfide Route | Chloroacetic acid (or its salt) + Alkali metal hydrosulfide | Main industrial method, performed in aqueous medium. | wikipedia.org |

| Bunte Salt Route | Chloroacetic acid + Sodium thiosulfate | Proceeds via a Bunte salt intermediate. | wikipedia.org |

| Solid-State Reaction | Solid Chloroacetic acid + Solid Sodium hydrosulfide | Solvent-free, green chemistry approach. | google.com |

Mercaptoacetic acid is a bifunctional molecule, containing both a thiol (-SH) group and a carboxylic acid (-COOH) group. chemcess.com This dual reactivity is the basis for its wide range of applications.

Carboxylic Acid Group Reactivity:

Acidity: The carboxylic acid group makes the molecule an acid. It is a stronger acid than acetic acid, with a pKa of 3.83. wikipedia.org

Esterification: This group readily undergoes esterification with alcohols, such as tetradecyl alcohol, in the presence of an acid catalyst to form esters. This is the key reaction for the synthesis of the title compound. google.comgoogle.com

Salt Formation: It reacts with bases to form salts, known as thioglycolates (e.g., sodium, calcium, or ammonium (B1175870) thioglycolate), which have major uses in cosmetics. wikipedia.org

Thiol (Mercaptan) Group Reactivity:

Reducing Agent: The thiol group is a potent reducing agent, particularly at higher pH. It is readily oxidized by air or other oxidizing agents to form the corresponding disulfide, dithiodiglycolic acid. wikipedia.org

Nucleophilicity: The sulfur atom is a strong nucleophile, allowing it to participate in nucleophilic substitution and addition reactions. This reactivity is utilized in thioglycolysis reactions to study the structure of complex organic molecules like tannins.

Metal Complexation: The thiol group can form stable complexes with various metal ions, including iron, molybdenum, silver, and tin. wikipedia.org This property is exploited in the formulation of organotin heat stabilizers for PVC, where esters of mercaptoacetic acid are bound to tin atoms. wikipedia.org

Table 5: Summary of Mercaptoacetate Functional Group Reactivity

| Functional Group | Reaction Type | Description |

|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | Reacts with alcohols to form esters (e.g., this compound). google.com |

| Carboxylic Acid (-COOH) | Acid-Base Reaction | Forms thioglycolate salts with bases. wikipedia.org |

| Thiol (-SH) | Oxidation | Oxidizes to form a disulfide bond. wikipedia.org |

| Thiol (-SH) | Nucleophilic Attack | Acts as a nucleophile in substitution and addition reactions. |

Derivatization Strategies of this compound

The chemical versatility of this compound, which contains both a reactive thiol (-SH) group and an ester linkage, makes it a valuable intermediate for further chemical synthesis. Derivatization strategies typically exploit the nucleophilicity of the sulfur atom or the reactivity of the ester group. These modifications are undertaken to produce compounds with enhanced thermal stability, altered solubility, or other desired physicochemical properties. Key strategies include the formation of organotin derivatives, where the thiol group reacts to form tin-sulfur bonds, and the synthesis of thioethers and other sulfur-containing compounds through reactions at the sulfur atom.

A significant application of this compound is its use as a ligand in the synthesis of organotin compounds, which are widely used as heat stabilizers for halogen-containing polymers like polyvinyl chloride (PVC). google.com The reaction involves the protonolysis of the thiol group with an organotin oxide or the condensation reaction with an organotin halide. orientjchem.org

A common synthetic route involves the reaction of this compound with an organotin chloride, such as dimethyltin (B1205294) dichloride, in an aqueous medium. google.com The reaction is typically facilitated by the addition of a base, like aqueous ammonia, to neutralize the hydrochloric acid formed as a byproduct and drive the reaction to completion. google.com The process results in the formation of mono- and di-substituted organotin compounds where the tin atom is bonded to the sulfur atom of the mercaptoacetate. google.com

For instance, dimethyltin bis(this compound) is synthesized by reacting dimethyltin dichloride with this compound in the presence of ammonia. google.com The temperature and pH are carefully controlled to ensure a clean phase separation and high purity of the final product. google.com The resulting products are often mixtures of mono-methyltin tris(this compound) and dimethyltin bis(this compound). google.com

| Reactant | Quantity | Role |

|---|---|---|

| Dimethyltin dichloride (DMT) | 60 g | Organotin Precursor |

| Water | 106.0 g | Solvent |

| This compound (98.0%) | 166.0 g | Ligand |

| 30% Aqueous Ammonia | ~20 g + additional for pH adjustment | Base/Neutralizing Agent |

The final composition of these organotin stabilizers can be tailored to achieve specific performance characteristics. The ratio of mono-organotin to di-organotin species is a critical factor influencing the stabilizer's effectiveness.

| Compound | Formula | Weight Percentage (%) |

|---|---|---|

| Dimethyltin bis(this compound) | (CH₃)₂Sn(SCH₂COOC₁₄H₂₉)₂ | 65.47 |

| Mono-methyltin tris(this compound) | CH₃Sn(SCH₂COOC₁₄H₂₉)₃ | 28.06 |

| This compound | HSCH₂COOC₁₄H₂₉ | 6.45 |

| Tri-methyltin (this compound) | (CH₃)₃Sn(SCH₂COOC₁₄H₂₉) | 0.02 |

The thiol group in this compound is highly nucleophilic, especially in its deprotonated thiolate form, making it a prime site for derivatization to form thioethers. chemicalland21.com This reactivity allows for S-alkylation reactions with various alkyl halides. The general pathway involves the deprotonation of the thiol by a base to form a thiolate anion, which then acts as a potent nucleophile in an S_N2 reaction with an alkyl halide to yield a thioether. chemicalland21.comthieme-connect.de This synthetic strategy is analogous to the S-alkylation of other thiols, such as 2-mercaptobenzimidazole, which can be reacted with alkyl halides in an alkaline solution to produce thioether derivatives. researchgate.netijnrd.org

This approach opens up possibilities for synthesizing a wide array of thioether derivatives of this compound, potentially for use as surfactants or as intermediates in further syntheses. For example, reaction with an alkyl bromoacetate (B1195939) could introduce another ester functionality.

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound (R'-SH) | Alkyl Halide (R-X) | Base (e.g., NaOH, Et₃N) in a suitable solvent | Tetradecyl (alkylthio)acetate (R'-S-R) |

Beyond thioethers, the sulfur atom can undergo other transformations. Thiols are readily oxidized to form disulfides. thieme-connect.de This reaction can occur under mild oxidizing conditions and would link two molecules of this compound through a disulfide bond (-S-S-), creating a larger, dimeric structure. Further oxidation of the resulting thioether can produce sulfoxides and sulfones, although these reactions are generally less reversible. chemicalland21.comthieme-connect.de These derivatization pathways highlight the extensive chemical possibilities stemming from the reactive sulfur center of this compound.

Advanced Polymerization Science Applications of Tetradecyl Mercaptoacetate

Role as a Chain Transfer Agent in Radical Polymerization

In radical polymerization, chain transfer is a critical process for regulating and controlling the molecular weight of the resulting polymers. rubbernews.com Chain transfer agents are introduced into a polymerization system to deliberately facilitate this process. wikipedia.org Thiols, such as tetradecyl mercaptoacetate (B1236969), are among the most efficient classes of chain transfer agents used in the synthesis of various polymers, including polystyrenes, styrene-butadiene rubber, and polymethacrylates. rubbernews.com

Mechanisms of Chain Transfer in Vinyl Polymerization

The process with a thiol-based agent like tetradecyl mercaptoacetate proceeds as follows:

A growing polymer radical (P•) abstracts the labile hydrogen atom from the thiol group (S-H) of the this compound molecule (R-SH). researchgate.net

This results in the formation of a "dead" or terminated polymer chain (P-H) and a new thiyl radical (R-S•).

The newly formed thiyl radical then reacts with a monomer molecule, initiating a new polymer chain.

Pn• + RSH → PnH + RS• (Chain Transfer) RS• + M → RSM• (Re-initiation)

Influence on Polymer Molecular Weight Distribution and Architecture

The primary function of a chain transfer agent is to control the molecular weight and molecular weight distribution (MWD) of the polymer. rubbernews.comrsc.org By introducing a chain transfer agent like this compound, the growth of polymer chains is stopped prematurely, leading to the formation of shorter chains and, consequently, a lower average molecular weight. wikipedia.orgnih.gov The concentration of the chain transfer agent is inversely proportional to the final polymer chain length. researchgate.net

Furthermore, chain transfer to a polymer can lead to branched architectures. rubbernews.com When a radical site is formed on a polymer chain, it can initiate the growth of a new chain from that point, resulting in a branched structure. rubbernews.com

Comparative Analysis with Other Thiol-Based Chain Transfer Agents

For example, a comparison between normal dodecyl mercaptan (DDM) and tert-dodecyl mercaptan (TDM) in the suspension polymerization of poly(methyl methacrylate) (PMMA) revealed significant differences in the resulting polymer's MWD. matchemmech.com DDM resulted in a bimodal MWD, whereas TDM produced a more uniform, monomodal MWD. matchemmech.com This highlights how the substitution on the carbon atom attached to the sulfur (primary in DDM vs. tertiary in TDM) affects the polymerization kinetics. matchemmech.com

Mercaptoacetates, like this compound, are another important class of thiol-based chain transfer agents. The table below provides a conceptual comparison of different thiol agents based on general findings in polymerization science.

| Chain Transfer Agent | Typical Monomers | Key Characteristics | Impact on MWD |

| This compound | (Meth)acrylates, Styrenes | Efficient H-donor, ester group may influence solubility and reactivity. | Generally leads to narrower MWD. |

| n-Dodecyl Mercaptan (DDM) | Styrene, Butadiene, (Meth)acrylates | Widely used industry standard, primary thiol. | Can result in bimodal MWD in some systems. matchemmech.com |

| tert-Dodecyl Mercaptan (TDM) | Styrene, (Meth)acrylates | Tertiary thiol, different reactivity profile. | Tends to produce a monomodal MWD. matchemmech.com |

| Glycol Dimercaptoacetate (GDMA) | (Meth)acrylates | Difunctional, can act as a crosslinking agent at higher concentrations. | Can be used to create specific polymer architectures. matchemmech.com |

Contributions to Controlled Radical Polymerization (CRP) Techniques

The advent of controlled radical polymerization (CRP) techniques has revolutionized polymer synthesis, allowing for the creation of polymers with well-defined compositions, architectures, and functionalities. rsc.orgmdpi.com These advanced methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, provide a high degree of control over the polymerization process. polymersource.ca

Application in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Architectures

RAFT polymerization is a versatile CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization via a reversible chain-transfer process. sigmaaldrich.com This allows for the synthesis of polymers with low polydispersity and complex architectures like block, comb, and star polymers. sigmaaldrich.comresearchgate.net

While this compound is a conventional chain transfer agent and not a RAFT agent itself, the chemistry of thiols is central to the RAFT process and its applications. For instance, the thiocarbonylthio end-group of a polymer synthesized via RAFT can be converted to a thiol group through processes like aminolysis. ugent.be This allows for post-polymerization modification using thiol-ene "click" chemistry, enabling the creation of functional polymers and complex architectures. ugent.be The principles of degenerative chain transfer that underpin RAFT are an evolution of the concepts established by conventional chain transfer agents. wikipedia.org

The selection of the appropriate RAFT agent is critical and depends on the monomer being polymerized. sigmaaldrich.com The general mechanism involves a series of addition-fragmentation equilibria that control the growth of the polymer chains, minimizing termination reactions. mdpi.com

Precision Polymer Synthesis through Controlled Termination

Precision polymer synthesis aims to emulate the structural perfection of natural polymers like peptides and DNA. mdpi.com Controlled radical polymerization techniques are a significant step towards this goal. rsc.org By managing the initiation, propagation, and termination steps of polymerization, scientists can synthesize polymers with predetermined molecular weights, narrow MWDs, and specific end-group functionalities. polymersource.ca

The ability to introduce specific functionalities at the chain ends, a process often facilitated by the chemistry of the chain transfer agent, is crucial for developing advanced materials for applications in drug delivery, nanotechnology, and electronics. polymersource.camdpi.com

Polymer Property Modulation and Stabilization through this compound Incorporation

The incorporation of this compound into polymer systems offers a powerful method for tailoring their physical and chemical properties. Its primary functions in this domain are to enhance stability and control network architecture.

The thermal and thermo-oxidative stability of a polymer dictates its performance and lifespan, especially in high-temperature applications. wiserpub.comalibaba.com this compound, particularly when used as a ligand in organotin compounds, plays a crucial role in enhancing this stability. google.com The long tetradecyl chain can improve compatibility with the polymer matrix, while the mercaptoacetate group actively works to prevent degradation.

The mechanism of stabilization involves the interruption of degradation pathways that are typically initiated by heat and oxygen. nasa.govnasa.gov In polyimides, for example, end-capping agents are used to improve thermo-oxidative stability by preventing weak links in the polymer chain. techbriefs.com Similarly, this compound derivatives can act to mitigate degradation reactions, ensuring the polymer maintains its structural integrity at elevated temperatures. alibaba.comgoogle.com

| Organotin Stabilizer Sample | On-set Decomposition Temperature (°C) |

|---|---|

| A1 (Conventional Methyltin 2-ethylhexyl mercaptoacetate) | 210 |

| A2 (Conventional Octyltin 2-ethylhexyl mercaptoacetate) | 225 |

| B2 (Methyltin this compound blend) | 235 |

This table presents data on the on-set decomposition temperature for different organotin stabilizers as measured by TGA, indicating the enhanced thermal stability of the blend containing this compound. Data sourced from patent EP3030610B1. google.com

Halogen-containing polymers, most notably polyvinyl chloride (PVC), are susceptible to thermal degradation at their processing temperatures, which can be around 190°C. epo.org This degradation involves the release of hydrochloric acid and the formation of double bonds, leading to discoloration and a loss of mechanical properties. epo.org Heat stabilizers are essential additives to prevent this degradation during processing and to ensure the long-term durability of the final product. alibaba.comjustia.com

Organotin mercaptides, including those derived from this compound, are highly effective heat stabilizers for PVC. google.comgoogle.com.na They function by replacing unstable chlorine atoms in the PVC chain with more stable thioether linkages and by scavenging the released hydrochloric acid, thereby preventing further autocatalytic degradation. google.comresearchgate.net

It has been discovered that heat stabilizer compositions comprising specific blends of dimethyltin (B1205294), monomethyltin, and trimethyltin (B158744) compounds with this compound provide excellent heat stability to halogen-containing polymers. google.com These formulations not only offer high efficiency but also exhibit lower volatility, which is a significant advantage. google.com The use of this compound in these stabilizer systems results in improved initial color and long-term stability of the PVC products. google.comepo.org The long alkyl chain of the tetradecyl group enhances compatibility with the PVC matrix, leading to better dispersion and performance of the stabilizer. google.com

| Organotin Stabilizer Sample | % Volatiles (Weight loss at 160°C over 10 minutes) |

|---|---|

| A1 (Conventional Methyltin 2-ethylhexyl mercaptoacetate) | 2.5 |

| A2 (Conventional Octyltin 2-ethylhexyl mercaptoacetate) | 1.5 |

| B2 (Methyltin this compound blend) | 0.3 |

*This table shows the significantly lower volatility of the this compound-based stabilizer (B2) compared to conventional stabilizers, highlighting its benefit in reducing exposure during processing. Data sourced from patent EP3030610B1. google.com *

The processes of polymer grafting and crosslinking are fundamental to creating materials with tailored properties, such as improved mechanical strength, thermal stability, and chemical resistance. weebly.comspecialchem.com Grafting involves attaching polymer chains as branches onto a main polymer backbone, while crosslinking creates a three-dimensional network structure. weebly.comiaea.org The control over these processes is critical for achieving the desired final properties. specialchem.com

Mercaptans, including this compound, are widely used as chain transfer agents (CTAs) in polymerization processes. scribd.comarkema.com In this role, they can regulate the molecular weight of polymers and influence the degree of branching and crosslinking. scribd.comarkema.com The thiol group (-SH) of this compound can readily donate a hydrogen atom to a growing polymer radical, terminating that chain and creating a new thiyl radical (RS•). This thiyl radical can then initiate a new polymer chain. This chain transfer mechanism effectively controls the length of polymer chains and can be used to manage the density of crosslinks. scribd.com

By controlling the concentration of this compound in the polymerization mixture, it is possible to fine-tune the network structure. iaea.org A higher concentration of the chain transfer agent will lead to shorter polymer chains and a lower crosslink density, resulting in a more flexible material. Conversely, a lower concentration allows for the formation of longer chains and a higher crosslink density, yielding a more rigid and robust material. specialchem.com This control is essential in applications ranging from commodity plastics to advanced materials for biomedical and automotive industries. weebly.commdpi.com

Development of Functional Polymeric Materials

The demand for functional polymeric materials with specific, tailored properties for advanced applications is rapidly growing. scu.edu.cnmdpi.comlist.lu this compound serves as a key building block in the synthesis of such materials, enabling the creation of specialized polymer architectures and functional surfaces. nih.gov

The architecture of a polymer backbone—including its molecular weight, block structure, and end-group functionality—is crucial in determining its macroscopic properties and function. polymersource.ca Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the precise synthesis of polymers with complex architectures. sigmaaldrich.comnih.govrsc.org

Thiocarbonylthio compounds, which are structurally related to this compound, are commonly used as RAFT agents. sigmaaldrich.com The thiol group in this compound allows it to function as a highly effective chain transfer agent in RAFT polymerization. sigmaaldrich.commdpi.com By using this compound or its derivatives in a RAFT process, chemists can synthesize polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index). sigmaaldrich.com

This level of control enables the engineering of specialized polymer backbones such as block copolymers, where distinct polymer chains with different properties are linked together. nih.gov For example, a hydrophobic block could be combined with a hydrophilic block to create amphiphilic polymers that self-assemble into micelles or other nanostructures for drug delivery applications. nih.gov The ability to introduce specific end-group functionalities via the RAFT agent is also critical for further modification and conjugation of the polymer, opening up possibilities for applications in sensors, nanostructures, and biomedicine. polymersource.camdpi.com

The surface properties of a material govern its interaction with the external environment. nih.govelsevierpure.com Surface modification is therefore a critical strategy for tailoring materials for specific applications, such as improving biocompatibility, creating anti-fouling coatings, or enhancing adhesion. nih.govrsc.org Similarly, the functionalization of nanoparticles is essential for their application in fields like diagnostics, therapeutics, and catalysis. uni-marburg.denih.gov

The thiol group of this compound provides a versatile handle for surface modification and nanoparticle functionalization through "thiol-ene" click chemistry and direct binding to metal surfaces. nih.govelsevierpure.commdpi.com Thiol-ene chemistry involves the rapid and efficient reaction of a thiol with an alkene ('ene') group, often initiated by UV light, allowing for spatial and temporal control over the functionalization process. nih.govrsc.org This method can be used to attach a layer of this compound to a polymer surface, thereby altering its properties, for example, from hydrophilic to hydrophobic. nih.gov

Furthermore, the strong affinity of sulfur for noble metals makes thiol-containing molecules like this compound excellent ligands for functionalizing gold or silver nanoparticles. nih.govresearchgate.net By coating nanoparticles with a layer of this compound, their stability in various media can be enhanced, and further functionalities can be introduced by modifying the ester end of the molecule. mdpi.comuni-marburg.de This two-step functionalization strategy is a powerful tool for designing advanced materials for applications ranging from oil-water separation to targeted drug delivery. nih.govelsevierpure.comresearchgate.net

Reaction Mechanisms and Kinetic Studies Involving Tetradecyl Mercaptoacetate

Elucidation of Reaction Pathways in Polymerization Processes

Tetradecyl mercaptoacetate (B1236969) and similar long-chain mercaptans are recognized as highly efficient chain transfer agents in various polymerization processes. rubbernews.com Their primary role is to control the molecular weight of the resulting polymers. rubbernews.com The fundamental mechanism involves the abstraction of a hydrogen atom from the thiol group (S-H) of the mercaptan by a growing polymer radical (P•). This terminates the growth of that particular polymer chain and generates a new thiyl radical (RS•). This new radical can then initiate the polymerization of a new monomer molecule, thereby starting a new polymer chain.

The general reaction pathway can be described as follows:

Chain Transfer: Pn• + RSH → PnH + RS•

Re-initiation: RS• + M → RSM•

Propagation: RSM• + n(M) → RSMn+1•

Where:

Pn• is the growing polymer chain

RSH is the chain transfer agent (tetradecyl mercaptoacetate)

PnH is the terminated polymer chain

RS• is the thiyl radical derived from the chain transfer agent

M is the monomer

The efficiency of a chain transfer agent is quantified by its chain transfer constant (CT), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). Mercaptans like this compound are known to have high chain transfer constants, making them effective in producing polymers with lower molecular weights. rubbernews.com The choice of a specific mercaptan can also influence the molecular weight distribution of the final polymer. rubbernews.com

In some polymerization systems, such as those involving imine bonds, mercaptoacetic acid derivatives can participate in click reactions. rsc.org The addition of mercaptoacetic acid to an imine bond is a catalyst-free reaction that proceeds efficiently under mild conditions, yielding a stable product with water as the only byproduct. rsc.org This type of reaction has been utilized in polymer chemistry for modifying polymer chain-ends and linking polymer chains. rsc.org While specific studies on this compound in this context are not prevalent, the underlying reactivity of the mercaptoacetic acid moiety suggests its potential for similar applications.

Kinetics of Nucleophilic Reactions with Thiolate Anions

The thiol group of this compound can be deprotonated to form a thiolate anion (RS-), which is a potent nucleophile. The kinetics of nucleophilic reactions involving thiolate anions are a subject of extensive study. The rate of these reactions is typically dependent on the concentration of both the thiolate anion and the electrophilic substrate, following second-order kinetics. rsc.orglibretexts.org

The nucleophilic addition of aromatic thiols to aryl vinyl sulfones, for instance, has been shown to be first order with respect to both the sulphone and the thiolate anion. rsc.org The reactivity of the thiolate anion is a key factor in these reactions. rsc.org

Studies on the reaction of sorbic acid with various thiols, including mercaptoacetic acid, have shown that the reaction involves the nucleophilic attack of the thiolate anion on the sorbic acid molecule. oup.com The second-order rate constants for these reactions are independent of pH in the range of 3.7 to 5.7. oup.com The presence of surfactants can significantly catalyze these reactions, with cationic surfactants showing the greatest effect. oup.com

The general mechanism for nucleophilic substitution involving a thiolate anion (SNAr) is often a two-step process, although concerted mechanisms are also possible. In the stepwise mechanism, the thiolate anion attacks the electrophilic center to form a transient intermediate, followed by the departure of the leaving group. The rate-determining step can be either the formation of the intermediate or the departure of the leaving group, depending on the specific reactants and reaction conditions.

The table below summarizes kinetic data for the reaction of various thiols, providing context for the expected reactivity of this compound's thiolate anion.

| Thiol | Substrate | Second-Order Rate Constant (k₂) | Conditions |

| Mercaptoethanol | Sorbic Acid | 0.86 M⁻¹h⁻¹ | 80°C |

| Mercaptoacetic Acid | Sorbic Acid | 0.68 M⁻¹h⁻¹ | 80°C |

| Cysteine | Sorbic Acid | 2.3 M⁻¹h⁻¹ | 80°C |

| Glutathione | Sorbic Acid | 2.5 M⁻¹h⁻¹ | 80°C |

Data sourced from a study on the reaction between sorbic acid and thiols. oup.com

Mechanistic Insights into Material Stabilization Processes

The antioxidant and stabilizing properties of thiol-containing compounds are often attributed to their ability to act as radical scavengers and to participate in thiol-disulfide exchange reactions. nih.gov While direct studies on this compound as a material stabilizer are limited, the mechanisms of related thiol compounds provide valuable insights.

In the context of polymer stabilization, particularly for materials like PVC, organotin stabilizers containing mercaptoacetate esters are widely used. These stabilizers function by replacing unstable chlorine atoms in the polymer chain with more stable thioether linkages, thereby preventing the initiation of thermal degradation. The mechanism involves the nucleophilic attack of the thiolate group on the carbon atom bonded to the labile chlorine.

Furthermore, the thiol group can react with and neutralize radical species that may be formed during material degradation, thereby inhibiting further degradation reactions. The general mechanism for radical scavenging by a thiol (RSH) can be represented as:

X• + RSH → XH + RS•

Where X• is a reactive radical species. The resulting thiyl radical (RS•) is generally less reactive and can be terminated through various pathways, such as dimerization to form a disulfide (RSSR).

The stabilizing effect of some compounds is also related to their ability to interact with and passivate surfaces. For instance, mercaptoacetic acid has been studied for its effect on the corrosion of aluminum. researchgate.net While it was found to accelerate corrosion in hydrochloric acid solutions, this is attributed to a catalytic effect on the hydrogen evolution reaction. researchgate.net In other contexts, the adsorption of thiol-containing molecules onto metal surfaces can form protective layers.

Analytical Characterization Methodologies in Tetradecyl Mercaptoacetate Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the chemical analysis of tetradecyl mercaptoacetate (B1236969), providing fundamental insights into its molecular architecture and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of tetradecyl mercaptoacetate. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the protons of the long tetradecyl alkyl chain and the mercaptoacetate moiety. The protons on the carbon adjacent to the ester oxygen (C-1' of the tetradecyl group) would appear as a triplet at a characteristic downfield shift. The methylene (B1212753) protons of the mercaptoacetate group (SCH₂) would also present a unique signal, while the bulk of the methylene groups in the alkyl chain would overlap to form a complex multiplet in the upfield region. The terminal methyl group of the tetradecyl chain would appear as a distinct triplet.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. Key diagnostic peaks include the carbonyl carbon of the ester group, the carbons of the mercaptoacetate group, and the distinct carbons of the tetradecyl chain, including the terminal methyl and the oxygen-linked methylene carbon. In the context of related organotin compounds, such as monooctyltin tris(tetradecylmercaptoacetate), NMR has been employed to study the hydrolysis and stability of the mercaptoacetate ligands. industrialchemicals.gov.au

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|

| Mercaptoacetate Moiety | ||

| HS-CH ₂-COO- | ~3.3 | ~26 |

| HS-CH₂-C OO- | - | ~170 |

| Tetradecyl Moiety | ||

| -COO-C H₂- | ~4.1 (triplet) | ~65 |

| -COOCH₂-C H₂- | ~1.6 (multiplet) | ~29 |

| -(C H₂)₁₁- | ~1.2-1.4 (multiplet) | ~22-32 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. renishaw.com These methods probe the vibrational modes of molecules, offering a characteristic fingerprint. riverd.com

FT-IR spectroscopy is particularly sensitive to polar bonds. researchgate.net For this compound, key absorption bands would include a strong C=O stretching vibration from the ester group, C-O stretching vibrations, and C-H stretching and bending vibrations from the long alkyl chain. The S-H stretching band of the thiol group, while sometimes weak, is a key diagnostic peak. Studies on mercaptoacetic acid adsorbed on silver surfaces have used FT-IR to characterize the interaction of the functional groups with the metal. researchgate.net

Raman spectroscopy, which detects changes in polarizability, is complementary to FT-IR. renishaw.com It is especially effective for analyzing non-polar bonds and symmetric vibrations. researchgate.net In this compound, the C-C backbone of the alkyl chain and the C-S and S-S (if disulfide impurities are present) bonds would yield distinct Raman signals. mdpi.com Research on mercaptoacetic acid on colloidal silver has utilized Raman spectroscopy to deduce that the molecule binds to the metal via a deprotonated thiol group, forming an Ag-S bond.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2960 | 2850 - 2960 | Tetradecyl chain |

| C=O Stretch (Ester) | 1735 - 1750 | 1735 - 1750 | Ester |

| C-O Stretch (Ester) | 1150 - 1250 | 1150 - 1250 | Ester |

| S-H Stretch | 2550 - 2600 | 2550 - 2600 | Thiol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving n → π* and π → π* transitions of chromophores. ijprajournal.com A chromophore is a covalently bonded group responsible for the absorption of light. ijprajournal.com

In this compound, the primary chromophore is the carbonyl group (C=O) of the ester function. This group typically exhibits a weak n → π* absorption band in the UV region. bath.ac.uk The long saturated alkyl chain does not absorb in the UV-Vis range. Therefore, the UV-Vis spectrum of pure this compound is expected to be relatively simple. researchgate.net The choice of solvent is critical for accurate UV-Vis analysis, as the solvent itself must be transparent in the wavelength range of interest. sigmaaldrich.com This technique is valuable for purity assessment, particularly for detecting conjugated impurities that would absorb strongly at different wavelengths. thermofisher.com

Chromatographic Separations and Mass Spectrometric Profiling

Chromatographic techniques are essential for separating this compound from complex mixtures, while mass spectrometry provides crucial information about its molecular weight and structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. notulaebotanicae.ro It is widely used for the identification and quantification of volatile and semi-volatile compounds. unar.ac.idresearchgate.net

Due to the relatively low volatility of this compound, analysis often requires derivatization to a more volatile form. nih.gov For instance, the thiol group can be alkylated. nih.gov Once separated by the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the compound and a series of fragment ions that form a characteristic pattern, allowing for structural confirmation. researchgate.net Research on the hydrolysis products of organotin compounds has utilized GC to analyze the resulting mercaptoacetate metabolites. industrialchemicals.gov.au

Table 3: Potential GC-MS Fragmentation Pattern for a Derivatized this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| [M]+ | Molecular ion of the derivatized compound |

| [M-OR]+ | Loss of the alkoxy group |

| [C₁₄H₂₉]+ | Tetradecyl carbocation |

| Various CnH2n+1 | Fragments from the alkyl chain |

Advanced Hyphenated Techniques for Complex Mixture Analysis

For comprehensive analysis, especially in complex matrices, more advanced hyphenated techniques are employed. ajrconline.org These methods link different analytical technologies to achieve enhanced separation and detection capabilities. iosrjournals.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing this compound without the need for derivatization, as it is designed for non-volatile compounds. ijpsjournal.com The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection. researchgate.net Techniques like LC-MS/MS (Tandem Mass Spectrometry) can provide even greater specificity and structural detail by isolating a specific ion and fragmenting it further. iosrjournals.org

Other advanced hyphenated techniques include LC-NMR , which couples liquid chromatography with NMR spectroscopy, allowing for the direct structural elucidation of compounds separated from a mixture. ajrconline.orgsaapjournals.orgGC-IR (Gas Chromatography-Infrared Spectroscopy) provides infrared spectra of compounds as they elute from the GC column, offering complementary functional group information to mass spectrometry. ajrconline.org These sophisticated methods are invaluable for in-depth research, impurity profiling, and metabolite identification in various scientific fields. nih.gov

Thermal Analysis Techniques for Material Science Applications

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability and decomposition characteristics of materials. The instrument continuously records the mass of a sample as it is heated at a constant rate. The resulting data, typically plotted as mass versus temperature, provides a thermogram, or TGA curve. The first derivative of this curve, known as the derivative thermogram (DTG), shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur.

In the absence of specific experimental data for this compound, the following represents a general methodology for how TGA would be employed to investigate its decomposition pathways.

Hypothetical TGA Profile of this compound

If this compound were to be analyzed by TGA, one would expect to observe a multi-stage decomposition process, characteristic of a molecule with different functional groups and a long alkyl chain. The analysis would provide key parameters such as the onset temperature of decomposition (Tonset), the temperatures of maximum decomposition rates (Tpeak), and the percentage of residual mass at the end of the analysis.

The decomposition of long-chain alkyl esters and sulfur-containing compounds often involves several steps. For this compound, the initial mass loss could correspond to the cleavage of the ester group, followed by the decomposition of the long tetradecyl chain and the sulfur-containing moiety at higher temperatures. The specific temperatures and the percentage of mass loss at each stage would be dependent on the strength of the chemical bonds within the molecule.

Table 1: Hypothetical TGA Data for this compound

Since no experimental data is available, the following table is a hypothetical representation of what TGA data for this compound might look like. This is for illustrative purposes only and is based on the general thermal behavior of similar long-chain esters and mercaptans.

| Parameter | Hypothetical Value | Description |

| Tonset | 180 - 220 °C | The temperature at which the initial, significant and irreversible weight loss begins. |

| Decomposition Stage 1 | 220 - 300 °C | Potential loss of the mercaptoacetic acid moiety or initial breakdown of the ester linkage. |

| Decomposition Stage 2 | 300 - 450 °C | Degradation and volatilization of the long tetradecyl alkyl chain. |

| Final Residue @ 600°C | < 5% | The remaining non-volatile carbonaceous material after the main decomposition events. |

Factors Influencing TGA Results

Several experimental parameters can influence the TGA results and the interpretation of decomposition pathways:

Heating Rate: A slower heating rate can provide better resolution of separate decomposition steps, while a faster heating rate will shift the decomposition temperatures to higher values. ncsu.edu

Atmosphere: The gas surrounding the sample during the analysis is critical. An inert atmosphere (e.g., nitrogen or argon) is used to study thermal decomposition, while an oxidative atmosphere (e.g., air or oxygen) would be used to investigate thermo-oxidative decomposition. sigmaaldrich.com The presence of oxygen would likely lower the decomposition temperature and alter the decomposition products.

Sample Mass and Purity: A smaller sample mass generally leads to more uniform heating and better resolution. Impurities in the sample can introduce additional decomposition steps or catalyze the degradation of the main compound.

Theoretical and Computational Investigations of Tetradecyl Mercaptoacetate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties, including geometry, vibrational frequencies, and the energies of frontier molecular orbitals, which are crucial for understanding chemical reactivity.

Frontier Molecular Orbital Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It posits that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species are paramount in governing the course of a chemical reaction. The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For tetradecyl mercaptoacetate (B1236969), the HOMO is expected to be localized primarily on the sulfur atom of the mercapto group, owing to its lone pairs of electrons. The LUMO is likely to be centered around the carbonyl group of the ester. DFT calculations can provide precise energies for these orbitals. Based on studies of similar thiol-containing compounds and esters, the following global reactivity descriptors for tetradecyl mercaptoacetate can be estimated.

| Quantum Chemical Parameter | Estimated Value for this compound | Significance |

|---|---|---|

| EHOMO (eV) | -6.5 to -7.5 | Indicates the electron-donating capacity; a higher value suggests a better electron donor. |

| ELUMO (eV) | 1.0 to 2.0 | Indicates the electron-accepting capacity; a lower value suggests a better electron acceptor. |

| Energy Gap (ΔE = ELUMO - EHOMO) (eV) | 7.5 to 9.5 | Reflects chemical reactivity and stability; a smaller gap indicates higher reactivity. |

| Ionization Potential (I) (eV) | 6.5 to 7.5 | The energy required to remove an electron; directly related to EHOMO. |

| Electron Affinity (A) (eV) | -1.0 to -2.0 | The energy released when an electron is added; related to ELUMO. |

| Global Hardness (η) (eV) | 3.75 to 4.75 | Measures resistance to change in electron distribution; calculated as (I-A)/2. |

| Global Softness (S) (eV-1) | 0.105 to 0.133 | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electronegativity (χ) (eV) | 2.75 to 2.75 | The ability of an atom to attract shared electrons; calculated as (I+A)/2. |

| Electrophilicity Index (ω) (eV) | 0.7 to 1.0 | A measure of the electrophilic power of a molecule; calculated as χ2/(2η). |

Note: The values presented in this table are estimations based on computational studies of analogous long-chain esters and thiol-containing molecules. Specific experimental or high-level computational data for this compound may vary.

Adsorption Behavior on Material Surfaces via Computational Simulations

The interaction of this compound with various material surfaces is critical for its application in areas such as corrosion inhibition and surface functionalization. Computational simulations, particularly DFT, can model the adsorption process on metal surfaces like iron, copper, or zinc.

Studies on the adsorption of thiols on metal surfaces have shown that the sulfur atom readily forms a strong bond with the metal. acs.orgrsc.orgdiva-portal.org In the case of this compound, the thiol group would be the primary anchoring point to a metal surface. The long tetradecyl chain would then likely orient itself away from the surface, forming a self-assembled monolayer (SAM). This organic layer can act as a physical barrier, protecting the metal from corrosive agents.

DFT calculations can determine the adsorption energy, which indicates the strength of the interaction between the molecule and the surface. A more negative adsorption energy signifies a stronger and more stable adsorption. The orientation and packing of the adsorbed molecules can also be predicted, providing insights into the quality and protective nature of the resulting film. For instance, a well-ordered and densely packed monolayer would offer better corrosion protection. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. researchgate.net This technique is particularly well-suited for exploring the conformational flexibility and intermolecular interactions of a long-chain molecule like this compound.

The tetradecyl chain, being a long alkyl chain, possesses significant conformational freedom due to rotation around its numerous C-C single bonds. chemistrysteps.comlibretexts.org MD simulations can map out the potential energy surface of the molecule, identifying low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule will behave in different environments, such as in solution or when adsorbed on a surface.

Furthermore, MD simulations can provide detailed insights into the intermolecular interactions between multiple this compound molecules. These interactions, primarily van der Waals forces between the long alkyl chains, will govern the self-assembly behavior of the molecules, leading to the formation of aggregates or monolayers. nih.gov The simulations can predict properties like the density, orientation, and order of these assemblies.

Structure-Property Relationships Derived from Theoretical Models

Theoretical models, combining insights from both quantum chemical calculations and molecular dynamics simulations, are invaluable for establishing structure-property relationships. nih.govelsevierpure.com For this compound, these relationships can guide the design of molecules with enhanced performance for specific applications.

For example, in the context of corrosion inhibition, theoretical models can correlate molecular properties with inhibition efficiency. eurjchem.comnih.gov Key parameters derived from DFT, such as the HOMO energy, the charge on the sulfur atom, and the dipole moment, can be linked to the molecule's ability to adsorb onto a metal surface and form a protective film. By systematically modifying the structure of the molecule in silico (e.g., by changing the length of the alkyl chain or introducing other functional groups) and calculating these parameters, it is possible to predict which structural modifications would lead to improved corrosion inhibition.

Similarly, for applications involving self-assembly, MD simulations can reveal how changes in molecular structure affect the packing and ordering of the molecules in a monolayer. This allows for the rational design of molecules that form highly ordered and stable films with desired surface properties.

Emerging Research Areas and Niche Applications in Chemical Sciences

Utilization in Quantum Dot Synthesis and Stabilization for Optoelectronics

The development of high-performance optoelectronic devices, such as light-emitting diodes (LEDs) and solar cells, relies on the unique properties of semiconductor nanocrystals known as quantum dots (QDs). frontiersin.orgcore.ac.uk The stability and processability of these QDs are critically dependent on the surface-capping ligands used during their synthesis. frontiersin.org While not as commonly cited as shorter-chain thiols, tetradecyl mercaptoacetate (B1236969) presents a compelling case for specialized applications in QD-based optoelectronics.

Detailed Research Findings:

Thiol-containing compounds, like mercaptoacetic acid and its esters, are effective capping agents for stabilizing QDs. nih.govnih.govanalchemres.org The sulfur atom of the thiol group strongly binds to the surface of metal chalcogenide QDs (e.g., CdSe, CdTe), passivating surface defects and enhancing their photoluminescent quantum yield. nih.gov This binding is crucial for maintaining the structural and electronic integrity of the nanocrystals. frontiersin.org

The primary role of the tetradecyl chain in tetradecyl mercaptoacetate is to provide solubility in non-polar organic solvents. nih.gov This is a significant advantage for the fabrication of optoelectronic devices, which often involves solution-based processing techniques like spin-coating or inkjet printing. QDs synthesized in aqueous media using hydrophilic ligands require subsequent, often detrimental, ligand exchange steps to be dispersed in the organic solvents used for creating thin films. nih.gov Using this compound directly during organometallic synthesis routes can produce QDs that are readily soluble in solvents like toluene (B28343) or chloroform, streamlining the device manufacturing process.

The long alkyl chain also creates a steric barrier around the QD, preventing aggregation, which is a common cause of luminescence quenching and poor device performance. This stabilization is essential for creating uniform, high-quality QD films necessary for efficient charge transport and light emission in optoelectronic applications. core.ac.uk

Table 1: Comparison of Capping Ligands for Quantum Dot Applications

| Capping Agent | Key Feature | Primary Role | Advantage in Optoelectronics |

|---|---|---|---|

| Mercaptoacetic Acid (MAA) | Short, hydrophilic chain nih.govacs.org | Provides aqueous stability. | Useful for biocompatible applications. |

| 3-Mercaptopropionic Acid (MPA) | Short, hydrophilic chain core.ac.uk | Balances aqueous stability and binding. | Common for creating water-soluble QDs. core.ac.uk |

| Oleylamine (OLA) | Long, hydrophobic chain acs.org | High-temperature synthesis, non-polar solubility. | Excellent for organometallic synthesis. |

| This compound | Thiol anchor + long hydrophobic chain | Provides strong surface binding and non-polar solubility. | Potentially simplifies device fabrication by eliminating ligand exchange steps. |

Role in Corrosion Inhibition Mechanisms and Surface Chemistry

The prevention of metal corrosion is a critical challenge in numerous industries. Organic molecules are widely used as corrosion inhibitors, and the specific structure of this compound makes it a molecule of interest for surface protection.

Detailed Research Findings:

Organic corrosion inhibitors primarily function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. mdpi.com The effectiveness of these inhibitors often depends on the presence of heteroatoms (like sulfur, oxygen, and nitrogen) and hydrophobic alkyl chains. mdpi.com

This compound possesses both of these key features. The mercaptoacetate group acts as the anchoring point. The sulfur atom has a strong affinity for many metal surfaces, including steel and copper alloys, and can form a coordinate bond with the metal atoms. researchgate.net The oxygen atoms in the ester group can also participate in the adsorption process. This process, known as chemisorption, creates a stable inhibitor layer on the surface. mdpi.com

Once anchored, the long, hydrophobic tetradecyl tail aligns away from the metal surface, creating a dense, non-polar barrier. nih.govresearchcommons.org This hydrocarbon layer physically blocks the approach of water and corrosive ions (like chloride) to the metal surface, significantly slowing down the electrochemical reactions that cause corrosion. nih.gov The longer the alkyl chain, the more effective this hydrophobic shielding becomes, leading to higher inhibition efficiency. nih.gov Studies on related long-chain compounds have demonstrated that increasing the length of the alkyl chain enhances corrosion protection by creating a more robust diffusion barrier. nih.govtudelft.nl

Table 2: Mechanisms of Action for Corrosion Inhibitors

| Inhibition Mechanism | Description | Role of this compound |

|---|---|---|

| Anodic Inhibition | Slows the metal dissolution (oxidation) reaction, often by forming a passive film. mdpi.com | The adsorbed layer can block anodic sites, slowing metal loss. |

| Cathodic Inhibition | Slows the cathodic reactions (e.g., oxygen reduction or hydrogen evolution). mdpi.com | The barrier film can limit the diffusion of species required for cathodic reactions. |

| Mixed Inhibition | Affects both anodic and cathodic processes simultaneously. researchcommons.org | As a barrier-forming inhibitor, it impedes both reactions. |

| Barrier Formation | Creates a physical, hydrophobic layer that displaces water from the surface. researchcommons.org | The primary mechanism driven by the long tetradecyl chain. |

Research into Thioglycolysis Reactions for Complex Biomolecule Characterization

Thioglycolysis is a chemical degradation method that uses a thiol reagent to cleave specific chemical bonds, enabling the structural analysis of complex macromolecules. While traditionally performed with thioglycolic acid, the use of its esters, such as this compound, is an area of potential research for specialized analytical applications.

Detailed Research Findings:

The classical thioglycolysis reaction is widely used to characterize condensed tannins (proanthocyanidins) in plants. In this reaction, thioglycolic acid acts as a nucleophile to attack and cleave the interflavanoid bonds of the tannin polymer in an acidic medium. This process releases the individual monomeric units as thioether derivatives, which can then be identified and quantified using techniques like HPLC.

The use of this compound in place of thioglycolic acid would fundamentally alter the solubility characteristics of the reaction system. While not extensively documented, such a modification could be advantageous for the analysis of lipophilic or amphiphilic biomolecules that are difficult to analyze in standard aqueous or methanolic thioglycolysis media. The long tetradecyl chain would increase the affinity of the reagent for non-polar environments.

This could enable the application of thioglycolysis to new classes of compounds, such as tannins associated with plant cuticles, lipids, or other hydrophobic matrices. The resulting thioether-derivatized monomers would also be more hydrophobic, potentially requiring different chromatographic methods for separation and analysis, such as reverse-phase HPLC with more organic-rich mobile phases. This emerging area represents a logical extension of a well-established analytical technique to tackle new challenges in the characterization of complex natural products.

Table 3: Components of a Hypothetical Thioglycolysis Reaction for Lipophilic Biomolecules

| Component | Traditional Reagent | Proposed Reagent/System | Rationale for Change |

|---|---|---|---|

| Nucleophile | Thioglycolic Acid | This compound | To increase solubility in non-polar media and target lipophilic analytes. |

| Solvent | Methanol/Water | Toluene/Dichloromethane | To dissolve the lipophilic substrate and reagent. |

| Catalyst | Hydrochloric Acid | Lewis Acid (e.g., BF₃·OEt₂) | To catalyze the reaction in a non-aqueous environment. |

| Analyte | Water-soluble tannins | Lipophilic-associated tannins or other complex biomolecules. | To expand the scope of thioglycolysis to new molecular classes. |

Integration into Novel Catalytic Systems

The design of efficient and selective catalysts is a cornerstone of modern chemistry. Functionalized molecules like this compound offer unique properties that can be harnessed in the development of novel catalytic systems.

Detailed Research Findings:

The utility of this compound in catalysis stems from its bifunctional nature. The thiol group is known to act as a potent ligand for a variety of transition metals that are active catalyst centers. For example, it can be used to stabilize metal nanoparticles (e.g., gold, palladium), preventing their aggregation and controlling their catalytic activity. The sulfur atom can also modulate the electronic properties of the metal center, which in turn influences the catalyst's selectivity and efficiency in reactions such as cross-couplings or hydrogenations. nih.gov

Furthermore, the ester group provides a site for further chemical modification. It could be hydrolyzed to the carboxylic acid, which can then be used to anchor the molecule to a solid support like silica (B1680970) or a polymer resin. This would create a heterogeneous catalyst, which is highly desirable for industrial applications due to ease of separation and recycling.

The long tetradecyl chain plays a crucial role in influencing the catalyst's microenvironment. In multiphase catalysis, where reactants may be present in both aqueous and organic phases, the hydrophobic chain can help shuttle the catalytic complex to the interface where the reaction occurs. It can also be used to create catalyst systems that are soluble in non-polar organic solvents or even supercritical fluids. While specific examples of this compound in catalytic systems are not yet widespread, its structural motifs are found in various ligands and additives used to enhance catalytic performance. mdpi.com For instance, related thiol compounds are known to promote certain acid-catalyzed reactions. mdpi.com

Table 4: Potential Roles of this compound in Catalysis

| Catalytic System Component | Function | How this compound Could Be Integrated |

|---|---|---|

| Ligand for Metal Catalyst | Stabilizes metal center, modifies electronic properties and steric environment. nih.gov | The thiol group can bind to a metal (e.g., Pd, Au, Cu), while the tetradecyl chain provides solubility and steric bulk. |

| Phase Transfer Agent | Facilitates transport of a reactant from one phase to another where the reaction occurs. | The amphiphilic nature could help mediate reactions between aqueous and organic phases. |

| Functional Monomer | Forms part of a polymer support for a catalyst. | Can be polymerized (after modification) to create a functional polymer support with built-in ligand sites. |

| Surface Modifier | Alters the surface properties of a heterogeneous catalyst support. | Can be grafted onto a support (e.g., silica) to create a hydrophobic surface with metal-binding sites. |

Conclusion: Perspectives on the Research Trajectory of Tetradecyl Mercaptoacetate

Synthesis of Key Research Contributions

Research into Tetradecyl mercaptoacetate (B1236969), a long-chain alkyl ester of thioglycolic acid, has primarily centered on its applications within polymer science and as an organotin stabilizer intermediate. The defining feature of this compound is its molecular structure, which combines a C14 alkyl chain (tetradecyl) with a reactive mercaptoacetate group. This combination imparts specific physicochemical properties that have been the focus of industrial and academic research.

A significant area of contribution has been its role as a chain transfer agent (CTA) in polymerization processes. arkema.com Like other long-chain mercaptans, Tetradecyl mercaptoacetate can control the molecular weight of polymers such as styrenics and acrylics during their synthesis. arkema.com The long alkyl chain influences its solubility and compatibility with various polymer systems.

Furthermore, this compound serves as a key intermediate in the synthesis of organotin stabilizers, specifically dioctyltin (B90728) and dibutyltin (B87310) compounds. industrialchemicals.gov.auindustrialchemicals.gov.au These stabilizers are crucial for preventing the thermal degradation of polymers like polyvinyl chloride (PVC). The research in this area has led to the development of various organotin mercaptoacetates, where the tetradecyl group is one of several long-chain alkyl options investigated. industrialchemicals.gov.auindustrialchemicals.gov.auindustrialchemicals.gov.au The properties of the final stabilizer are influenced by the length of this alkyl chain.

Identification of Knowledge Gaps and Future Research Directions

Despite its established uses, several knowledge gaps persist in the scientific literature regarding this compound. There is a notable lack of publicly available, in-depth toxicological data specific to this compound itself, with current assessments often extrapolating from data on similar mercaptoacetate esters like isooctyl mercaptoacetate or 2-ethylhexyl mercaptoacetate. industrialchemicals.gov.auindustrialchemicals.gov.au A more direct and comprehensive investigation into its metabolic fate and toxicological profile would provide a more robust understanding.

From a synthetic chemistry perspective, while the esterification of thioglycolic acid is a standard procedure, research into more sustainable and efficient "green chemistry" synthetic routes for long-chain esters could be beneficial. nih.gov This could involve exploring enzymatic catalysis or novel recyclable catalytic systems to reduce environmental impact. rsc.org

Future research could also focus on expanding its applications beyond conventional polymer stabilization. The unique combination of a long hydrophobic tail and a functional mercaptan head group suggests potential utility in other areas. For instance, its properties could be explored in the formulation of novel surfactants, lubricants, or as a functional additive in advanced materials. magtech.com.cnd-nb.info Investigation into its self-assembly properties in solution could open avenues for its use in nanomaterials or drug delivery systems, an area of research currently being explored for other long-chain functionalized molecules. nih.gov Additionally, its potential as a collector or modifier in mineral flotation processes, a field where mercapto-compounds are used, remains largely unexplored. mdpi.com

Broader Impact of this compound Research on Chemical Innovation

The study of this compound and related long-chain functional molecules contributes to several broader themes in chemical innovation. Research into its role as a chain transfer agent helps refine our understanding of polymerization kinetics and the precise control of polymer architecture, which is fundamental to designing advanced materials with tailored properties. ksu.edu.sa

The synthesis and application of its organotin derivatives are part of the ongoing effort to develop more efficient and safer polymer additives. This research pushes for innovation in stabilizer technology, aiming to enhance the durability and lifespan of widely used plastics while considering their environmental and health impact.

Moreover, the exploration of long-chain alkyl esters like this compound is part of a larger trend in chemistry focusing on molecules with dual functionality. mdpi.com The insights gained from how its long alkyl chain modifies the reactivity and physical properties of the mercaptoacetate group can be applied to the design of other novel compounds. This includes creating new pesticides, pharmaceuticals, or performance chemicals where controlling properties like hydrophobicity, surface activity, and targeted reactivity is crucial. mdpi.comnih.gov Therefore, continued research into this and similar compounds not only fills specific knowledge gaps but also contributes to the fundamental toolkit for designing the next generation of functional chemical products.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying tetradecyl mercaptoacetate in polymer matrices?

- Methodology : Thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FTIR) are widely used. TGA measures thermal decomposition profiles to determine mercaptoacetate content, while FTIR identifies characteristic absorption bands (e.g., S-H stretching at ~2570 cm⁻¹ and C=O vibrations at ~1700 cm⁻¹). Calibration curves from copolymer standards improve accuracy .

- Validation : Cross-validation with elemental analysis (e.g., sulfur content) ensures reliability.

Q. How is this compound synthesized and characterized for research purposes?

- Synthesis : React tetradecyl alcohol with mercaptoacetic acid under acid catalysis (e.g., H₂SO₄) in inert conditions to avoid oxidation.

- Characterization :

- Purity : Gas chromatography (GC) with flame ionization detection (FID) confirms >99% purity .

- Structural Confirmation : Nuclear magnetic resonance (NMR) (¹H/¹³C) identifies alkyl and mercaptoester groups. Mass spectrometry (MS) validates molecular weight .

Q. What protocols ensure accurate purity assessment of this compound during synthesis?

- Step 1 : Purify the product via vacuum distillation or column chromatography.

- Step 2 : Use GC-FID with internal standards (e.g., n-alkanes) for quantitative analysis.

- Step 3 : Validate via elemental analysis (C, H, S) and compare with theoretical values .

Advanced Research Questions

Q. How can contradictions in mercaptoacetate production rates observed in microbial studies be resolved?

- Experimental Design : Conduct anaerobic batch cultures under controlled gas phases (H₂/CO₂ vs. N₂/CO₂) and substrates (e.g., glucose, dextran).

- Data Analysis : Use high-performance liquid chromatography (HPLC) with precolumn derivatization (e.g., o-phthalaldehyde) to measure mercaptoacetate levels. Replicate experiments (CV <5%) and kinetic modeling distinguish production/consumption phases .

- Troubleshooting : Monitor short-chain fatty acid profiles to confirm microbial activity and rule out analytical artifacts.

Q. What methodologies assess the inhibitory effects of this compound derivatives on metallo-β-lactamases?

- Binding Affinity : Isothermal titration calorimetry (ITC) quantifies dissociation constants (Kd) between thioester derivatives and enzymes.

- Structural Analysis : X-ray crystallography resolves inhibitor-enzyme interactions (e.g., sulfur-metal coordination).

- Biological Validation : Test antibacterial synergy using cefazolin against β-lactamase-expressing E. coli .

Q. How can reaction conditions be optimized for synthesizing high-purity this compound?

- Optimization Strategy : Apply single-factor experiments varying temperature, catalyst concentration, and reaction time.

- Monitoring : Use in-situ GC to track intermediate formation and endpoint.

- Yield Enhancement : Introduce molecular sieves to remove water and shift equilibrium toward esterification .

Q. How should thermal stability and composition of this compound-containing copolymers be analyzed?

- Thermal Analysis : Perform TGA under nitrogen to assess decomposition onset temperatures. Derivative weight curves identify degradation steps linked to mercaptoacetate groups.

- Compositional Analysis : FTIR peak ratios (e.g., C=O vs. C-O-C) correlate with copolymer composition. Cross-reference with monomer feed ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products